Cas no 326618-92-2 (1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid)

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound featuring a thienopyrazole core substituted with a 4-chlorophenyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (methyl) groups enhances its reactivity in coupling and functionalization reactions. The carboxylic acid moiety allows for further derivatization, making it valuable for designing bioactive molecules. Its well-defined molecular architecture ensures consistent performance in medicinal chemistry, particularly in the development of kinase inhibitors or anti-inflammatory agents. The compound is characterized by high purity and stability, suitable for rigorous experimental conditions.
1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid structure
326618-92-2 structure
Product Name:1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid
CAS No:326618-92-2
MF:C13H9ClN2O2S
MW:292.740760564804
CID:843315
PubChem ID:2314951
Update Time:2025-05-19

1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(4-CHLORO-PHENYL)-3-METHYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLIC ACID
    • Z56781946
    • 326618-92-2
    • 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylicacid
    • CS-0218065
    • AKOS000121912
    • 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
    • F83087
    • EN300-00005
    • SCHEMBL23494044
    • HMS1723F04
    • 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
    • J-503281
    • Oprea1_626336
    • HMS3442P15
    • 1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid
    • MDL: MFCD02704659
    • Inchi: 1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
    • InChI Key: RBMBWNXBCRAGPO-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)N1C2=C(C=C(C(=O)O)S2)C(C)=N1

Computed Properties

  • Exact Mass: 292.0073264g/mol
  • Monoisotopic Mass: 292.0073264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 83.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 429.8±45.0 °C at 760 mmHg
  • Flash Point: 213.7±28.7 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

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1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid Related Literature

Additional information on 1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid

Comprehensive Overview of 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 326618-92-2)

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 326618-92-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The molecule integrates a thienopyrazole core, a chlorophenyl substituent, and a carboxylic acid functional group, making it a versatile intermediate for synthesizing biologically active derivatives. Researchers frequently explore its potential in drug discovery, particularly in targeting inflammatory pathways and enzyme modulation.

The compound's thieno[2,3-c]pyrazole scaffold is a key structural motif in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer properties. Its 4-chlorophenyl moiety enhances lipophilicity, which can improve membrane permeability—a critical factor in drug bioavailability. Meanwhile, the carboxylic acid group offers opportunities for further derivatization, such as esterification or amidation, to fine-tune pharmacokinetic properties. These features align with current trends in small-molecule drug development, where researchers prioritize compounds with modular scaffolds for high-throughput screening.

In recent years, the demand for heterocyclic building blocks like 326618-92-2 has surged, driven by advancements in combinatorial chemistry and fragment-based drug design. Online searches for "thienopyrazole derivatives" or "CAS 326618-92-2 supplier" reflect growing interest from academic and industrial laboratories. Additionally, discussions on platforms like ResearchGate highlight its utility in developing kinase inhibitors and GPCR modulators, addressing unmet needs in oncology and metabolic disorders.

From a synthetic perspective, 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is typically prepared via multi-step organic reactions, including cyclization and functional group interconversion. Its purity and stability are crucial for downstream applications, prompting rigorous analytical validation using HPLC, NMR, and mass spectrometry. These protocols ensure compliance with Good Laboratory Practice (GLP), a recurring topic in regulatory-focused queries.

Environmental and safety considerations are also integral to its handling. While not classified as hazardous, proper storage under inert conditions is recommended to preserve its reactivity. This aligns with broader industry shifts toward green chemistry principles, a hot topic in 2024, as researchers seek sustainable alternatives to traditional synthetic methods.

In summary, CAS 326618-92-2 represents a compelling case study in modern drug discovery, bridging structural innovation and therapeutic potential. Its adaptability to diverse chemical modifications positions it as a valuable asset for tackling emerging health challenges, from antibiotic resistance to chronic inflammation—an area dominating PubMed citations and patent filings this year.

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